

Experimental setup for the nitration of nitrobenzene to 1,2-Dinitrobenzene

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Compound of Interest

Compound Name: 1,2-Dinitrobenzene

Cat. No.: B166439

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Application Note: Synthesis of 1,2-Dinitrobenzene

Introduction

The direct nitration of nitrobenzene is a classic example of an electrophilic aromatic substitution reaction. However, the nitro group already present on the benzene ring is a strong deactivating group and a meta-director. Consequently, the direct nitration of nitrobenzene with a standard nitrating mixture (concentrated nitric acid and sulfuric acid) overwhelmingly yields 1,3-dinitrobenzene.[1] Achieving the ortho-substituted product, **1,2-dinitrobenzene**, requires a multi-step synthetic strategy that circumvents this directing effect.

This application note details a robust four-stage protocol for the synthesis of **1,2-dinitrobenzene**. The strategy begins with acetanilide, which is readily prepared from aniline (which in turn can be synthesized by the reduction of nitrobenzene). The acetamido group (-NHCOCH₃) of acetanilide is an ortho-, para-directing group, allowing for the introduction of a nitro group at the desired ortho position.[2] The subsequent steps involve the separation of the ortho isomer, deprotection of the acetamido group to an amino group, and finally, oxidation of the amino group to yield the target **1,2-dinitrobenzene**. [3] This method provides a reliable pathway for researchers and drug development professionals to obtain the ortho-dinitro isomer, which is not accessible through direct nitration.

Experimental Protocols

Materials and Reagents

- Acetanilide ($\text{C}_8\text{H}_9\text{NO}$)
- Glacial Acetic Acid (CH_3COOH)
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Fuming Nitric Acid (HNO_3 , ~70%)
- Ethanol ($\text{C}_2\text{H}_5\text{OH}$)
- Hydrochloric Acid (HCl , concentrated)
- Sodium Hydroxide (NaOH)
- Trifluoroperoxyacetic Acid ($\text{CF}_3\text{CO}_3\text{H}$) or other suitable oxidizing agent
- Dichloromethane (CH_2Cl_2)
- Standard laboratory glassware, heating mantles, stirring plates, ice baths, and filtration apparatus.

Stage 1: Nitration of Acetanilide

This procedure aims to introduce a nitro group onto the aromatic ring of acetanilide. The acetamido group directs substitution primarily to the para and ortho positions.

- **Preparation of Acetanilide Solution:** In a 250 mL beaker, dissolve 5.0 g of finely powdered acetanilide in 5 mL of glacial acetic acid.[2] Stir the mixture. Gentle warming may be required to achieve complete dissolution.[4]
- **Acidification:** To the acetanilide solution, slowly and carefully add 10 mL of concentrated sulfuric acid with constant stirring. This is an exothermic process.
- **Cooling:** Place the beaker in an ice-salt bath and cool the mixture to between 0-5 °C.
- **Preparation of Nitrating Mixture:** In a separate flask, cautiously prepare the nitrating mixture by adding 2 mL of fuming nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

- **Nitration Reaction:** Add the cold nitrating mixture dropwise to the cold acetanilide solution over a period of 20-30 minutes. Use a thermometer to ensure the reaction temperature does not exceed 10 °C.[5]
- **Reaction Completion:** After the addition is complete, remove the beaker from the ice bath and let it stand at room temperature for 30-60 minutes to allow the reaction to complete.
- **Precipitation:** Pour the reaction mixture slowly and with constant stirring into a larger beaker containing 100 mL of crushed ice and water. A solid precipitate, consisting of a mixture of o- and p-nitroacetanilide, will form.
- **Filtration:** Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid crystals with several portions of cold water to remove residual acid. Press the crystals dry on the filter paper.

Stage 2: Isolation of o-Nitroacetanilide by Recrystallization

This stage separates the desired ortho isomer from the major para isomer based on their differential solubility in ethanol. o-Nitroacetanilide is significantly more soluble in ethanol than p-nitroacetanilide.[6][7]

- **Dissolution:** Transfer the crude, dried solid from Stage 1 into a 250 mL Erlenmeyer flask. Add approximately 50-70 mL of ethanol.
- **Heating:** Gently heat the mixture on a hot plate or in a water bath to bring the ethanol to a boil. Most of the solid will dissolve. The less soluble p-nitroacetanilide will remain largely undissolved or will crystallize out upon slight cooling, while the more soluble o-nitroacetanilide remains in the solution.[8]
- **Hot Filtration (Optional but Recommended):** If a significant amount of solid (p-nitroacetanilide) is present at boiling, perform a hot filtration to remove it, collecting the hot filtrate which contains the desired ortho-isomer.
- **Crystallization of Filtrate:** Allow the hot ethanolic filtrate to cool slowly to room temperature, and then cool further in an ice bath. The yellow, needle-like crystals of o-nitroacetanilide will precipitate from the solution.

- Isolation: Collect the crystals of o-nitroacetanilide by vacuum filtration. Wash them with a small amount of ice-cold ethanol and allow them to air dry. The largely insoluble, colorless crystals of p-nitroacetanilide are discarded (or can be collected from the initial hot solution).

Stage 3: Hydrolysis of o-Nitroacetanilide to 2-Nitroaniline

This deprotection step removes the acetyl group to regenerate the amino group, yielding 2-nitroaniline.

- Reaction Setup: Place the dried o-nitroacetanilide (from Stage 2) into a 100 mL round-bottom flask.
- Acid Hydrolysis: Add a solution of 15 mL of concentrated hydrochloric acid and 15 mL of water.
- Reflux: Attach a reflux condenser and heat the mixture under reflux for 20-30 minutes. The solid will dissolve to form a clear solution of 2-nitroaniline hydrochloride.
- Neutralization: After cooling, carefully pour the solution into a beaker containing 50 mL of cold water. Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the solution is alkaline (test with pH paper).
- Precipitation and Isolation: A bright orange-yellow precipitate of 2-nitroaniline will form. Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

Stage 4: Oxidation of 2-Nitroaniline to 1,2-Dinitrobenzene

The final step involves the oxidation of the amino group of 2-nitroaniline to a second nitro group. This is a powerful oxidation and should be performed with caution in a fume hood.

- Reaction Setup: In a flask suitable for oxidation reactions, dissolve the dried 2-nitroaniline (from Stage 3) in a suitable solvent like dichloromethane.

- **Oxidation:** Cool the solution in an ice bath. Slowly add a solution of an oxidizing agent such as trifluoroperoxyacetic acid ($\text{CF}_3\text{CO}_3\text{H}$).^{[1][3]} The peroxy acid is often prepared in situ. The reaction is exothermic and should be maintained at a low temperature.
- **Reaction Monitoring:** Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Once the reaction is complete, carefully quench any remaining oxidant. Wash the organic layer with a sodium bicarbonate solution, followed by water.
- **Purification:** Dry the organic layer over an anhydrous salt (e.g., MgSO_4), filter, and remove the solvent by rotary evaporation. The crude **1,2-dinitrobenzene** can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pale yellow crystals.

Data Presentation

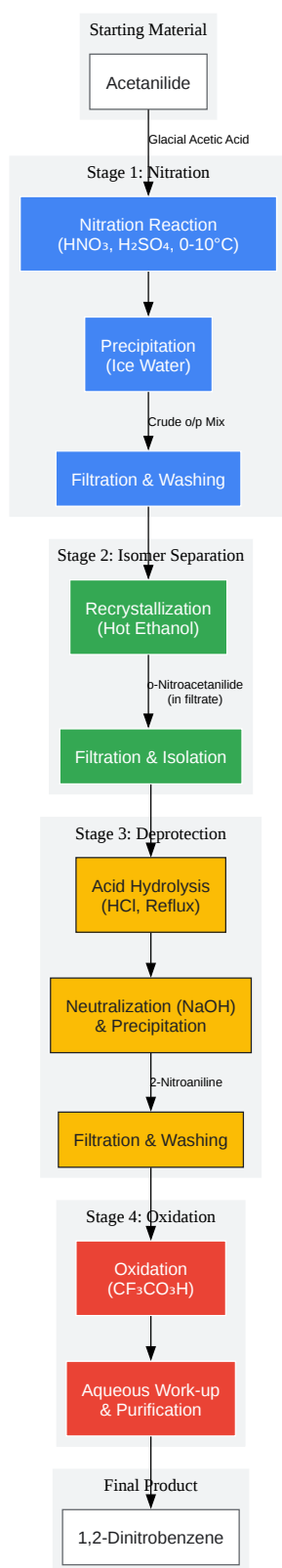
The following table summarizes the key quantitative parameters for the synthesis of **1,2-dinitrobenzene** starting from 5.0 g of acetanilide.

Stage	Key Reagents	Reactant Quantity	Key Conditions	Product	Expected Yield
1. Nitration	Acetanilide, HNO_3 , H_2SO_4	5.0 g Acetanilide	0-10 °C, 1 hour	Crude o/p-Nitroacetanilide	~6.0 g (90%)
2. Isolation	Crude Product, Ethanol	~6.0 g	Recrystallization	o-Nitroacetanilide	~1.5 g (25% of crude)
3. Hydrolysis	o-Nitroacetanilide, HCl	~1.5 g	Reflux, 30 min	2-Nitroaniline	~1.0 g (87%)
4. Oxidation	2-Nitroaniline, $\text{CF}_3\text{CO}_3\text{H}$	~1.0 g	0-5 °C	1,2-Dinitrobenzene	~0.9 g (75%)

Note: Yields are estimates and can vary based on experimental technique and purification efficiency.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the multi-step synthesis of **1,2-Dinitrobenzene**.



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Caption: Workflow for the multi-step synthesis of **1,2-Dinitrobenzene**.

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